4-(Ethylamino)-3-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC17827474
Molecular Formula: C10H9F3N2
Molecular Weight: 214.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3N2 |
|---|---|
| Molecular Weight | 214.19 g/mol |
| IUPAC Name | 4-(ethylamino)-3-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3 |
| Standard InChI Key | SDSNYVQGWAQZGW-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C(C=C(C=C1)C#N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(ethylamino)-3-(trifluoromethyl)benzonitrile is C₁₀H₁₀F₃N₂, with a molecular weight of 214.20 g/mol. Its structure combines a benzene ring with three distinct functional groups:
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Nitrile (–C≡N) at position 1, contributing polarity and reactivity.
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Trifluoromethyl (–CF₃) at position 3, imparting electron-withdrawing effects and metabolic stability.
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Ethylamino (–NHCH₂CH₃) at position 4, introducing basicity and potential hydrogen-bonding capabilities.
Comparative analysis with similar compounds reveals trends:
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The methylamino analog, 4-(methylamino)-3-(trifluoromethyl)benzonitrile (CAS 500585-94-4), has a molecular weight of 200.16 g/mol and a density of 1.3±0.1 g/cm³ .
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Substituting methyl with ethyl increases molecular weight by ~14 g/mol and likely reduces density slightly due to increased alkyl chain length.
Synthetic Pathways
Cyanidation of Halogenated Precursors
Physicochemical Properties
Predicted Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~2240 cm⁻¹ (C≡N stretch), 1320–1120 cm⁻¹ (C–F stretches), and 3350 cm⁻¹ (N–H stretch).
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NMR:
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¹H NMR: Ethyl group signals at δ 1.2 (t, 3H, CH₃), δ 3.0 (q, 2H, CH₂), and δ 5.2 (s, 1H, NH).
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¹⁹F NMR: Single peak near δ -60 ppm for –CF₃.
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Challenges and Future Directions
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Synthetic Optimization: Current methods for analogous compounds yield ~90% , but ethylamino introduction may require tailored catalysts.
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Toxicity Profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.
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Applications Exploration: Computational docking studies could identify biological targets.
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